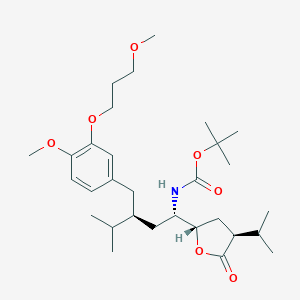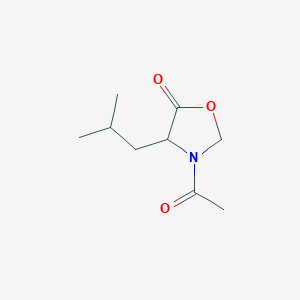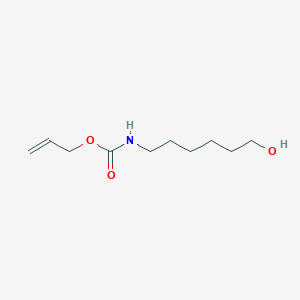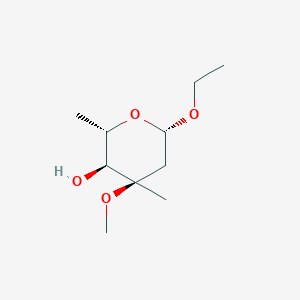
4-Ethyl-1H-pyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1H-pyridine-2-thione is a heterocyclic compound with a molecular formula of C7H7NS. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1H-pyridine-2-thione is not fully understood. However, it is known to have thione and pyridine moieties, which make it a potential ligand for metal ions. It is believed that the compound can form stable complexes with metal ions, which can have various applications in catalysis and material science.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound has low toxicity and does not have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Ethyl-1H-pyridine-2-thione is its unique properties, which make it a potential building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, its limited solubility in water and other common solvents can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research on 4-Ethyl-1H-pyridine-2-thione. One potential direction is the synthesis of new metal complexes using the compound as a ligand. These complexes can have various applications in catalysis and material science. Another direction is the synthesis of new compounds using this compound as a building block, which can have potential applications in drug discovery and other fields.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new compounds and applications in various fields.
Métodos De Síntesis
The synthesis of 4-Ethyl-1H-pyridine-2-thione can be achieved by various methods. One of the most common methods is the reaction of 4-ethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction forms a yellow precipitate, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-Ethyl-1H-pyridine-2-thione is used in various scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various compounds. It is also used in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
147540-97-4 |
|---|---|
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
4-ethyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-2-6-3-4-8-7(9)5-6/h3-5H,2H2,1H3,(H,8,9) |
Clave InChI |
PMFJBSUPZJOLHK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=S)NC=C1 |
SMILES canónico |
CCC1=CC(=S)NC=C1 |
Sinónimos |
2(1H)-Pyridinethione,4-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)







![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)